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Compound of Interest

Compound Name:
3-Chloro-4-hydroxy-5-

methoxybenzonitrile

CAS No.: 5485-88-1

Cat. No.: B1596965

Get Quote

Molecular Analysis Strategy
The structural confirmation of 3-Chloro-4-hydroxy-5-methoxybenzonitrile (

) relies on a tripartite spectroscopic approach. The presence of the chlorine atom introduces a
distinct isotopic signature in Mass Spectrometry (MS), while the regiochemistry of the aromatic
ring is definitively solved via Nuclear Magnetic Resonance (NMR) coupling constants. Infrared
(IR) spectroscopy serves as a rapid functional group validation tool.

Analytical Workflow
The following diagram outlines the logical flow for characterizing this compound from crude

synthesis to validated structure.
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Figure 1: Sequential analytical workflow for structural validation.

Mass Spectrometry (MS) Data
Mass spectrometry is the primary method for confirming the chlorination of the precursor

(Vanillonitrile). The natural abundance of

(75.78%) and

(24.22%) creates a diagnostic "M+2" peak.

Key Ionization Parameters[1]
Ionization Mode: Electron Impact (EI, 70 eV) or ESI- (Negative mode is preferred for

phenols).

Molecular Weight: 183.59 g/mol .

Base Peak: Typically

183 (Molecular Ion) or loss of Methyl.

Fragmentation Pattern (EI)
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Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathway observed in EI-MS.

Infrared Spectroscopy (IR) Data
IR spectroscopy provides rapid confirmation of the three distinct functional groups attached to

the benzene ring.

Experimental Mode: KBr Pellet or ATR (Attenuated Total Reflectance).
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Nuclear Magnetic Resonance (NMR) Data
NMR is the definitive tool for distinguishing this isomer from potential byproducts (e.g., 2-chloro

isomer). The data below assumes DMSO-

as the solvent, which is optimal for observing the phenolic proton.

H NMR (400 MHz, DMSO- )
The symmetry of the parent Vanillonitrile is broken, leaving two non-equivalent aromatic

protons in a meta relationship.
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Interpretation Logic:

Meta-Coupling: The small coupling constant (
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Hz) confirms the protons are meta to each other (positions 2 and 6), proving the Chlorine is
at position 5 (or 3, by symmetry of the starting material).

Shift Difference: H-2 is more downfield (higher ppm) than H-6 because it is flanked by two

electron-withdrawing groups (CN and Cl), whereas H-6 is flanked by one withdrawing (CN)

and one donating (OMe) group.

C NMR (100 MHz, DMSO- )
Expected carbon signals for

:

Carbonyl/Nitrile:

118.5 (

)

Aromatic C-O (Phenolic):

148.2 (C-4)

Aromatic C-O (Ether):

146.5 (C-5)

Aromatic C-Cl:

121.0 (C-3)

Aromatic C-H:

126.5 (C-2),

112.0 (C-6)

Quaternary C-CN:

102.5 (C-1)

Methoxy:
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56.2 (

)

Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure sharp peaks and accurate integration, specifically for the labile phenolic proton.

Drying: Dry the solid sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove

trace water (which exchanges with the phenolic OH).

Solvent: Use DMSO-

(99.9% D). Chloroform (

) is acceptable but often leads to broad or invisible -OH peaks.

Concentration: Dissolve ~5-10 mg of sample in 0.6 mL of solvent.

Acquisition: Run a standard proton sequence (16 scans). For

, a minimum of 512 scans is recommended due to the low sensitivity of quaternary carbons
attached to Cl and CN.

Protocol B: GC-MS Analysis
For purity assessment and isotopic confirmation.

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min constant flow.

Temperature Program:

Initial: 80°C (Hold 1 min)

Ramp: 20°C/min to 280°C

Final: 280°C (Hold 5 min)
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Inlet: Split mode (20:1), 250°C.

Detection: MS Source at 230°C, Quadrupole at 150°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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